N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a triazolopyrimidine core, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Bromine Atom: The bromine atom is introduced via bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core is synthesized through a cyclization reaction involving a suitable precursor such as a 1,2,4-triazole derivative and a pyrimidine derivative.
Coupling of the Pyrazole and Triazolopyrimidine Units: The pyrazole and triazolopyrimidine units are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the coupled intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling: Palladium catalysts, boronic acids, bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as amines or thiols.
Scientific Research Applications
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
N~2~-{4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: This compound has a methyl group instead of a bromine atom, which may influence its chemical properties and interactions with molecular targets.
N~2~-{4-[(4-FLUORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: This compound has a fluorine atom instead of a bromine atom, which may alter its pharmacokinetic and pharmacodynamic properties.
The uniqueness of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C16H12BrN7O |
---|---|
Molecular Weight |
398.22 g/mol |
IUPAC Name |
N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H12BrN7O/c17-12-8-19-23(10-12)9-11-2-4-13(5-3-11)20-15(25)14-21-16-18-6-1-7-24(16)22-14/h1-8,10H,9H2,(H,20,25) |
InChI Key |
OXUMVRKOSPXZCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br)N=C1 |
Origin of Product |
United States |
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